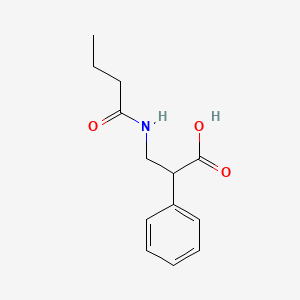

3-(Butanoylamino)-2-phenylpropanoic acid

Description

3-(Butanoylamino)-2-phenylpropanoic acid is a substituted phenylpropanoic acid derivative characterized by a butanoylamino group (-NH-CO-C₃H₇) at the C-3 position and a phenyl group at C-2 (Fig. 1). This compound is structurally related to chiral intermediates in pharmaceutical synthesis, such as taxane derivatives. For example, it forms part of the n-butyl analog of Baccatin III 13-ester, a precursor in paclitaxel synthesis . Its stereochemistry and substituent arrangement influence its physicochemical properties and biological interactions, making it a subject of interest in asymmetric synthesis and drug design.

Properties

IUPAC Name |

3-(butanoylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-6-12(15)14-9-11(13(16)17)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJMSWXBFFHXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

3-(4-Fluorophenyl)-2-phenylpropanoic Acid

- Structure : Differs by a fluorine atom at the para position of the C-2 phenyl group.

- Properties: The electron-withdrawing fluorine enhances polarity and may alter binding affinity in biological systems.

3-(4-Hydroxy-3,5-diiodophenyl)-2-phenylpropanoic Acid (Iodoalphionic Acid)

Modifications at the C-3 Position

3-Morpholino-2-(3-phenylureido)propanoic Acid

- Structure: Replaces the butanoylamino group with a morpholino-urea moiety.

- Synthesis: Prepared via urea-forming reactions, yielding crystalline solids (melting point: 182–184°C) .

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid

Stereochemical and Backbone Modifications

(R)- and (S)-2-Phenylpropanoic Acid

- Structure: Lacks the C-3 butanoylamino group but shares the phenylpropanoic acid backbone.

- Cyclodextrin Interactions : Studies show enantioselective binding with β-cyclodextrin. The (S)-enantiomer exhibits higher stability (K₁ = 220 M⁻¹) due to optimized hydrophobic interactions, whereas the (R)-enantiomer is less stable (K₁ = 180 M⁻¹) .

2-Fluoro-2-phenylpropanoic Acid

- Structure : Fluorine replaces hydrogen at C-2.

- Chiral Recognition : Theoretical calculations indicate analogous steric effects to hydrogen in asymmetric esterification, enabling similar transition-state geometries .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Butanoylamino)-2-phenylpropanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling butanoyl chloride with 2-phenylpropanoic acid derivatives. Key steps include protecting the amino group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions . Optimization can be achieved by controlling reaction temperature (20–25°C), using anhydrous solvents (e.g., DMF or THF), and employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance efficiency. Yield improvements (>70%) are observed with slow addition of acyl chloride and rigorous exclusion of moisture .

Q. How can the stereochemistry of this compound be determined experimentally?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases are standard techniques. X-ray crystallography is definitive for resolving stereoisomers, while NMR spectroscopy (e.g., NOESY) can infer spatial proximity of substituents. For example, the (2S,3S) configuration in related Baccatin III esters was confirmed via X-ray .

Q. What analytical techniques are most effective for purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Combustion analysis ensures elemental composition accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or bromophenyl substitutions) impact the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or electrophilic aromatic substitution. Assess bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability). For example, fluorophenyl analogs show enhanced metabolic stability due to reduced CYP450 interactions, while bromophenyl derivatives may improve binding affinity in kinase targets .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization). Contradictions often arise from differences in protein purification or solvent effects (DMSO tolerance thresholds) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Focus on key residues (e.g., catalytic lysine in kinases) and binding free energy calculations (MM-PBSA). Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

- Methodological Answer : Scale-up issues include exothermic reactions (controlled via jacketed reactors) and Boc-deprotection under acidic conditions (use TFA in dichloromethane). Continuous flow systems improve reproducibility, and crystallization (e.g., using ethyl acetate/hexane) enhances purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.